molecular formula C11H7ClF3N3O2 B3004383 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole CAS No. 1006441-97-9

4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B3004383
CAS No.: 1006441-97-9
M. Wt: 305.64
InChI Key: NDHVKWNEAYCBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzyl ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

    Pyrazole Formation: Cyclization to form the pyrazole ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and specialized reagents for trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the substituent, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. The nitro and chloro groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzotrifluoride: Shares the chloro, nitro, and trifluoromethyl groups but lacks the pyrazole ring.

    4-chloro-3-nitro-1H-pyrazole: Similar structure but without the benzyl group.

    3-nitro-4-chlorobenzotrifluoride: Similar functional groups but different substitution pattern.

Uniqueness

4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the combination of its functional groups and the presence of the pyrazole ring, which can confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-chloro-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c12-9-6-17(16-10(9)18(19)20)5-7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHVKWNEAYCBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.